Verosudil

Description

Structure

3D Structure

Properties

IUPAC Name |

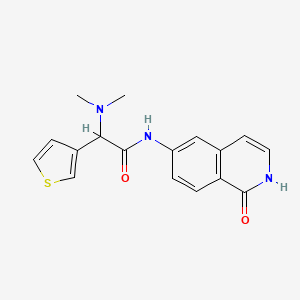

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,15H,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYRZXYYQMMFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336680 | |

| Record name | Verosudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414854-42-4 | |

| Record name | Verosudil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414854424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verosudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEROSUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAF34143WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verosudil's Balanced Inhibition of ROCK1 and ROCK2: A Technical Overview

For Immediate Release

[CITY, State] – November 6, 2025 – Verosudil (AR-12286), a potent Rho kinase (ROCK) inhibitor, demonstrates equivalent and high-potency inhibitory activity against both major ROCK isoforms, ROCK1 and ROCK2. This technical guide provides an in-depth analysis of this compound's inhibitory profile, detailing its quantitative activity, the experimental methodologies used for its characterization, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings: Equal Potency Against ROCK1 and ROCK2

This compound is a highly effective inhibitor of both ROCK1 and ROCK2 isoforms. Biochemical assays have consistently shown that this compound exhibits identical inhibitory constants (Ki) for both kinases, indicating a balanced and potent activity profile.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against ROCK1 and ROCK2, as well as its selectivity over other kinases, is summarized in the table below. This data highlights the potent and specific nature of this compound as a ROCK inhibitor.

| Target Kinase | Ki (nM) | Reference |

| ROCK1 | 2 | [1][2][3][4] |

| ROCK2 | 2 | [1][2][3][4] |

| PKA | 69 | [2][3] |

| PKCT | 9322 | [2][3] |

| MRCKA | 28 | [2][3] |

| CAM2A | 5855 | [2][3] |

The ROCK Signaling Pathway and this compound's Mechanism of Action

The Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. There are two main isoforms, ROCK1 and ROCK2, which share a high degree of homology in their kinase domains.

This compound exerts its pharmacological effects by competitively inhibiting the ATP-binding site of both ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). The inhibition of this pathway leads to the relaxation of smooth muscle cells and a reduction in actin stress fiber formation.[4] In the context of glaucoma, for which this compound has been investigated, this mechanism enhances the outflow of aqueous humor through the trabecular meshwork, thereby lowering intraocular pressure.[1][4]

Experimental Protocols

The determination of the inhibitory activity of this compound against ROCK1 and ROCK2 is typically performed using in vitro biochemical kinase assays. The following is a generalized protocol based on commonly used methods for assessing ROCK inhibition.

In Vitro Biochemical Kinase Assay for ROCK1/ROCK2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Fluorescently labeled peptide substrate (e.g., a derivative of Myosin Light Chain)

-

Adenosine triphosphate (ATP)

-

This compound (test compound)

-

Assay buffer (e.g., HEPES-based buffer with MgCl2, EGTA, and a surfactant like Brij-35)

-

384-well microplates

-

Microplate reader capable of detecting fluorescence resonance energy transfer (FRET) or luminescence.

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in the assay buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: The ROCK1 or ROCK2 enzyme and the peptide substrate are diluted to their optimal concentrations in the assay buffer.

-

Assay Reaction:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the ROCK enzyme to the wells and incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

-

Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection:

-

Stop the enzymatic reaction (the method depends on the specific assay kit, e.g., by adding a developing reagent).

-

Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal is inversely proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

The raw data is converted to percent inhibition relative to the vehicle control.

-

The percent inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

-

Conclusion

This compound is a potent and non-selective inhibitor of both ROCK1 and ROCK2 isoforms, with a Ki of 2 nM for each. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, provides a strong rationale for its investigation in therapeutic areas where this pathway is dysregulated. The balanced inhibition of both ROCK isoforms suggests that this compound may offer a comprehensive therapeutic effect where the functions of both ROCK1 and ROCK2 are implicated in the pathophysiology of a disease. Further research into the cellular and in vivo effects of this compound will continue to elucidate its full therapeutic potential.

References

Verosudil (AR-12286): A Technical Overview of a Novel Rho Kinase Inhibitor for Glaucoma

Introduction

Verosudil, also known as AR-12286, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK) that has been investigated for the treatment of glaucoma and ocular hypertension.[1] Developed by Aerie Pharmaceuticals, this compound represents a targeted therapeutic approach to lowering intraocular pressure (IOP) by acting directly on the diseased trabecular meshwork (TM), the tissue responsible for regulating aqueous humor outflow.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Trabecular Meshwork

This compound's primary mechanism of action is the inhibition of Rho kinase, a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. In the context of the eye, ROCK activity in the trabecular meshwork cells leads to increased actin stress fiber formation and cell contraction, which in turn reduces the effective filtration area for aqueous humor outflow and contributes to elevated IOP.[2]

By inhibiting ROCK, this compound induces relaxation of the trabecular meshwork cells, leading to an increase in the effective filtration area and enhanced aqueous humor outflow.[3][4] This targeted action on the conventional outflow pathway addresses a primary cause of elevated IOP in glaucoma.[2]

Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound exerts its effects.

Caption: this compound inhibits ROCK, leading to increased outflow.

Quantitative Data

The following tables summarize the key quantitative data for this compound (AR-12286).

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | Ki (nM) |

| ROCK1 | 2[3][4][5] |

| ROCK2 | 2[3][4][5] |

| PKA | 69[3][5] |

| MRCKA | 28[3][5] |

| CAMK2A | 5855[3][5] |

| PKCθ | 9322[3][5] |

Table 2: In Vitro Cellular Activity

| Cell Type | Assay | IC50 (nM) |

| Porcine Trabecular Meshwork (PTM) | Actin Stress Fiber Disruption | 924[3][5] |

| Human Trabecular Meshwork (HTM) | Focal Adhesion Disruption | 818[3][5] |

Table 3: Preclinical In Vivo IOP Reduction

| Animal Model | Dose | IOP Reduction |

| Dutch Belted Rabbits | 0.5% | Statistically significant (P < 0.01)[6] |

| Formosan Rock Monkeys | 0.5% | Day 1: Similar to Netarsudil 0.04%Day 3: 5.6 ± 0.3 mmHg at 4h; 3.9 ± 0.3 mmHg at 24h[6] |

| Steroid-Induced Ocular Hypertensive Mice | 0.25% (twice daily for one week) | ~4 mmHg lower than DEX group (P < 0.001)~2 mmHg lower than DEX-discontinuation group (P < 0.05)[7][8] |

Table 4: Clinical Trial Phase 2a Efficacy in Glaucoma and Ocular Hypertension Patients

| Concentration | Dosing | Maximum Mean IOP Reduction from Baseline |

| 0.05%, 0.1%, 0.25% | Once or twice daily | Up to 28% (-6.8 mmHg)[2][9] |

| 0.25% | Once daily (evening) | -5.4 to -4.2 mmHg the following day[9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Kinase Inhibition Assay

A luciferase-based kinase assay is a common method to determine the inhibitory activity of a compound against a specific kinase.

Caption: Workflow for in vitro ROCK inhibition assay.

Protocol:

-

Kinase reactions are carried out in 384-well plates.

-

Each well contains the ROCK enzyme (e.g., ROCK1 or ROCK2), a specific peptide substrate (e.g., S6 peptide), and ATP in a kinase buffer.

-

This compound, at varying concentrations, is added to the wells.

-

The reaction is incubated for a set period (e.g., 1 hour) at room temperature to allow for phosphorylation of the substrate.

-

A reagent such as Kinase-Glo® is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the Ki value is determined.[10]

Cell-Based Actin Stress Fiber and Focal Adhesion Assays

These assays assess the effect of the compound on the cytoskeleton of trabecular meshwork cells.

Protocol:

-

Porcine (PTM) or human (HTM) trabecular meshwork cells are cultured in chamber slides.

-

Cells are treated with varying concentrations of this compound (e.g., 0.001-100 μM) for a specified duration (e.g., 6 hours).[3][5]

-

Following treatment, cells are fixed and permeabilized.

-

For actin stress fiber visualization, cells are stained with fluorescently labeled phalloidin.

-

For focal adhesion visualization, cells are stained with an antibody against a focal adhesion protein (e.g., vinculin).

-

Cells are imaged using fluorescence microscopy, and the length and number of actin stress fibers and focal adhesions are quantified. The IC50 value is then calculated.

Animal Models of Ocular Hypertension

Preclinical efficacy is evaluated in animal models that mimic human glaucoma.

Steroid-Induced Ocular Hypertension Mouse Model Protocol:

-

Ocular hypertension is induced in mice (e.g., C57BL/6) by topical administration of a corticosteroid like dexamethasone (DEX).[7][8]

-

IOP is measured regularly to confirm the development of hypertension.

-

A treatment group receives topical this compound (e.g., 0.25% twice daily), while control groups may receive vehicle or continue with DEX alone. Another group may have DEX discontinued to serve as a comparison for recovery.[7][8]

-

IOP is monitored throughout the treatment period.

-

At the end of the study, eyes can be enucleated for histological analysis of the trabecular meshwork to assess changes in the effective filtration area and extracellular matrix deposition.[7][8]

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 2a Clinical Trial Design

The logical flow of a typical Phase 2a clinical trial for a glaucoma drug is outlined below.

Caption: Logical workflow of a Phase 2a clinical trial.

A Phase 2a study for this compound involved a multi-center, randomized, double-masked, placebo-controlled design.[2] Patients with primary open-angle glaucoma or ocular hypertension were randomized to receive different concentrations of this compound ophthalmic solution or a placebo.[2][9] The study evaluated various dosing regimens, including once-daily and twice-daily administration, over a defined treatment period.[2][9] The primary endpoints were the safety and efficacy of this compound in lowering IOP.[2][9]

The results of the Phase 2a study demonstrated that this compound was safe and well-tolerated, with the most common adverse event being mild to moderate transient hyperemia.[2] The study also showed statistically significant and clinically meaningful reductions in IOP.[2][9]

Synthesis

This compound (AR-12286) is an amino-isoquinoline amide. The synthesis of this class of compounds generally involves the coupling of a protected amino acid with 6-aminoisoquinoline.[11] Asymmetric synthesis methods have been developed to produce the desired enantiomer with high purity.[11]

Conclusion

This compound (AR-12286) is a potent and selective ROCK inhibitor that has shown significant promise in preclinical and early-phase clinical studies for the treatment of glaucoma and ocular hypertension. Its targeted mechanism of action on the trabecular meshwork addresses a key pathological component of these diseases. While further clinical development has not been pursued in favor of other compounds like Netarsudil (which has dual ROCK and norepinephrine transporter inhibitory activity), the data from this compound's development provides a strong foundation for the therapeutic potential of ROCK inhibition in ophthalmology.[7][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ROCK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Ocular hypotensive effect of the Rho kinase inhibitor AR-12286 in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Verosudil: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Potent Rho Kinase Inhibitor Verosudil (AR-12286).

Introduction

This compound, also known as AR-12286, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Investigated primarily for its potential in the treatment of glaucoma, this compound has demonstrated significant efficacy in reducing intraocular pressure (IOP).[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound with a well-defined chemical structure. Its systematic IUPAC name is 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide.[1] The key chemical identifiers and physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide[1] |

| Synonyms | AR-12286, AR12286, AR 12286[1] |

| CAS Number | 1414854-42-4 (free base)[1] |

| Molecular Formula | C17H17N3O2S[4] |

| Molecular Weight | 327.40 g/mol [4] |

| SMILES | CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3[4] |

| InChI Key | VDYRZXYYQMMFJW-UHFFFAOYSA-N[1] |

Table 1: Chemical Identification of this compound

| Property | Value | Experimental Conditions |

| Appearance | Solid powder | N/A |

| Solubility | DMSO: ≥10 mg/mL | N/A |

| Ethanol: Slightly soluble (0.1-1 mg/mL) | N/A | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month | N/A |

Table 2: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the potent and selective inhibition of Rho kinase (ROCK).[1][2][3] It exhibits equal inhibitory activity against the two isoforms of ROCK, ROCK1 and ROCK2, with a Ki of 2 nM for both.[2] The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction by influencing the actin cytoskeleton.

In the context of glaucoma, elevated IOP is often associated with increased contractility of the trabecular meshwork (TM) cells, which restricts the outflow of aqueous humor. This compound addresses this by inhibiting ROCK, leading to the relaxation of TM cells. This relaxation is achieved through the dephosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction. ROCK normally phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby maintaining MLC in a phosphorylated, active state. By inhibiting ROCK, this compound allows MLCP to become active, leading to MLC dephosphorylation, disassembly of actin stress fibers and focal adhesions, and ultimately, TM cell relaxation.[2] This increases the effective filtration area for aqueous humor outflow, thereby lowering IOP.[2]

Caption: this compound's Mechanism of Action in Trabecular Meshwork Cells.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. Preclinical studies in animal models, such as rabbits and monkeys, have primarily focused on the pharmacodynamic effect of IOP reduction following topical ocular administration. These studies indicate that this compound effectively penetrates the cornea to reach the trabecular meshwork.

| Parameter | Value | Species/Model |

| Route of Administration | Topical Ocular | Rabbits, Monkeys |

| Observed Effect | Significant reduction in intraocular pressure | Rabbits, Monkeys |

Table 3: Summary of Preclinical Pharmacokinetic Observations for this compound

Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against ROCK1 and ROCK2 kinases.

Methodology:

-

Recombinant human ROCK1 and ROCK2 enzymes are used.

-

A suitable kinase substrate, such as Long S6 Kinase/S6K peptide, is coated onto microtiter plates.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and this compound are incubated together.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or fluorescent).

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Trabecular Meshwork Cell Contractility Assay

Objective: To assess the effect of this compound on the contractility of human trabecular meshwork (HTM) cells.

Methodology:

-

Primary or immortalized HTM cells are cultured.

-

Cells are seeded onto a collagen gel matrix.

-

A contractile agonist, such as transforming growth factor-beta 2 (TGF-β2) or serum, is added to induce cell contraction, which causes the collagen gel to contract.

-

This compound is added at various concentrations to the culture medium.

-

The area of the collagen gel is measured at different time points.

-

The ability of this compound to inhibit or reverse the agonist-induced gel contraction is quantified.

Caption: Workflow for a Trabecular Meshwork Cell Contractility Assay.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with a clear mechanism of action for reducing intraocular pressure. Its ability to relax the trabecular meshwork by modulating the actin cytoskeleton makes it a promising therapeutic agent for glaucoma. While further studies are needed to fully elucidate its pharmacokinetic profile in humans, the existing preclinical data and in vitro studies provide a strong foundation for its continued development. This guide offers a detailed overview of the current knowledge on this compound, serving as a valuable resource for the scientific community.

References

Verosudil: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verosudil (formerly AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Developed by Aerie Pharmaceuticals, it is an investigational compound for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of intraocular pressure through the modulation of the conventional aqueous humor outflow pathway. This is achieved by targeting the Rho/ROCK signaling cascade in the trabecular meshwork (TM).

Mechanism of Action

The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell contraction, adhesion, and motility.[1] In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and focal adhesions, resulting in increased TM cell contractility and stiffness. This, in turn, increases the resistance to aqueous humor outflow, leading to elevated IOP.

This compound, as a ROCK inhibitor, intervenes in this pathway. By inhibiting ROCK1 and ROCK2, it prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to the relaxation of TM cells.[1] This cellular relaxation disrupts actin stress fibers and focal adhesions, ultimately increasing the effective filtration area of the trabecular meshwork and facilitating aqueous humor outflow, which lowers IOP.[1][2]

In Vitro Studies

In vitro studies have demonstrated the potent and selective inhibitory activity of this compound on ROCK kinases and its effects on trabecular meshwork cells.

| Parameter | Value | Cell Type/Assay | Reference |

| ROCK1 Ki | 2 nM | Kinase Inhibition Assay | [2][3] |

| ROCK2 Ki | 2 nM | Kinase Inhibition Assay | [2][3] |

| Actin Stress Fiber Disruption IC50 | 924 nM | Porcine Trabecular Meshwork (PTM) Cells | [2] |

| Focal Adhesion Disruption IC50 | 818 nM | Human Trabecular Meshwork (HTM) Cells | [2] |

This compound exhibits equal and high potency against both ROCK1 and ROCK2 isoforms.[2][3] Its inhibitory action on other kinases such as PKA, PKC, MRCKA, and CAM2A is significantly lower, indicating its selectivity.[2][3] In cell-based assays, this compound dose-dependently reduces the length of actin stress fibers and the number of focal adhesions in both porcine and human trabecular meshwork cells.[2]

In Vivo Studies

Preclinical in vivo studies in various animal models have confirmed the IOP-lowering effects of topically administered this compound.

In a study using a mouse model of steroid-induced ocular hypertension, twice-daily administration of this compound eye drops for five weeks reversed the steroid-induced changes in IOP. Furthermore, this compound treatment led to a significant recovery of the effective filtration area in the trabecular meshwork.

Pharmacokinetics

There is a notable lack of publicly available, detailed quantitative data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Preclinical studies have been conducted to support its clinical development, but the specific parameters from these studies have not been published.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are not publicly available. However, based on the published literature, the following general methodologies are commonly employed in the preclinical evaluation of ROCK inhibitors for glaucoma.

ROCK Kinase Inhibition Assay

The inhibitory activity of this compound against ROCK1 and ROCK2 is typically determined using a biochemical kinase assay. This involves incubating the recombinant human ROCK enzymes with a specific substrate and ATP. The amount of substrate phosphorylation is quantified in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Cell-Based Assays for Cytoskeletal Changes

The effect of this compound on the cytoskeleton of trabecular meshwork cells can be assessed through immunofluorescence microscopy.

Primary or immortalized human or porcine TM cells are cultured and then treated with different concentrations of this compound. Following treatment, the cells are fixed, permeabilized, and stained with fluorescent probes to visualize F-actin (e.g., phalloidin) and focal adhesions (e.g., antibodies against vinculin or paxillin). The changes in the cytoskeleton are then quantified using image analysis software.

In Vivo Intraocular Pressure Measurement

The IOP-lowering efficacy of this compound is evaluated in animal models, such as rabbits, monkeys, or mice.

After establishing baseline IOP measurements using a calibrated tonometer, the animals receive a topical administration of a this compound formulation in one eye and a vehicle control in the other. IOP is then measured at various time points after administration to determine the magnitude and duration of the IOP-lowering effect.

Conclusion

This compound is a potent and selective ROCK inhibitor with a clear pharmacodynamic rationale for the treatment of glaucoma. Its mechanism of action, centered on the relaxation of the trabecular meshwork to increase aqueous humor outflow, is well-supported by in vitro and in vivo preclinical data. While the publicly available information on its pharmacokinetics is limited, the existing pharmacodynamic profile suggests that this compound is a promising candidate for IOP reduction. Further publication of clinical trial data will be crucial to fully elucidate its therapeutic potential.

References

Verosudil: A Technical Deep Dive into its Effects on Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of verosudil (formerly AR-12286), a potent Rho kinase (ROCK) inhibitor, on aqueous humor dynamics. By targeting the conventional outflow pathway, this compound presents a novel approach to lowering intraocular pressure (IOP), a critical factor in the management of glaucoma. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical and clinical studies.

Mechanism of Action: Targeting the Trabecular Meshwork

This compound's primary mechanism for lowering IOP involves the relaxation of the trabecular meshwork (TM) and Schlemm's canal (SC) cells, which form the conventional outflow pathway for aqueous humor.[1][2] This pathway is responsible for draining the majority of aqueous humor from the anterior chamber of the eye.[3] In glaucomatous eyes, increased stiffness and contractility of the TM cells lead to elevated outflow resistance and a subsequent rise in IOP.[4]

This compound, as a selective ROCK inhibitor, directly counteracts this pathological state.[5] The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of TM cells.[1] Activation of this pathway leads to the phosphorylation of myosin light chain (MLC), promoting the assembly of actin stress fibers and increasing cellular contraction.[6] By inhibiting ROCK, this compound disrupts this cascade, leading to MLC dephosphorylation, disassembly of actin stress fibers, and a reduction in focal adhesions.[6][7] This cellular relaxation within the TM and SC increases the effective filtration area, thereby enhancing aqueous humor outflow and lowering IOP.[5][7][8]

Quantitative Data on this compound's Efficacy

The IOP-lowering efficacy of this compound has been demonstrated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound (AR-12286) in Animal Models

| Animal Model | This compound Concentration | Dosing Regimen | Maximum IOP Reduction (mmHg) | Reference |

| Dutch Belted Rabbits | 0.04% | Once daily for 3 days | 8.1 ± 0.7 | [9] |

| Formosan Rock Monkeys | 0.04% | Once daily for 3 days | 7.5 ± 1.1 | [9] |

| Steroid-Induced OHT Mice | 0.25% | Topical administration | 2 mmHg (vs. steroid discontinuation) | [10] |

| Steroid-Induced OHT Mice | 0.25% | Topical administration | 4 mmHg (vs. continuous steroid treatment) | [10] |

Table 2: Clinical Efficacy of this compound (AR-12286) in Patients with Glaucoma or Ocular Hypertension (OHT)

| Study Phase | This compound Concentration | Comparison | Mean Diurnal IOP Reduction (mmHg) | Reference |

| Phase II | 0.05%, 0.1%, 0.25% | Placebo | Dose-dependent, statistically significant reduction | [10][11] |

| Phase II | 0.5%, 0.7% | Not specified | Substantial IOP reduction over 24 weeks | [11] |

Table 3: Comparative Efficacy of ROCK Inhibitors

| Drug | Concentration | Comparator | Mean Diurnal IOP Reduction from Baseline (mmHg) | Study | Reference |

| Netarsudil | 0.02% | Ripasudil 0.4% | 4.65 | Phase 3 | [12] |

| Ripasudil | 0.4% | Netarsudil 0.02% | 2.98 | Phase 3 | [12] |

| Netarsudil | 0.02% | Vehicle | -4.52 | Phase 2 | [13] |

| Ripasudil | 0.4% | Baseline (Uveitic Glaucoma) | -5.86 ± 9.04 (at 1 month) | ROCK-S | [14][15] |

| Ripasudil | 0.4% | Baseline (Exfoliation Glaucoma) | -6.18 ± 9.03 (at 3 months) | ROCK-S | [14][15] |

| Ripasudil | 0.4% | Baseline (Steroid-Induced Glaucoma) | -7.00 ± 8.60 (at 6 months) | ROCK-S | [14][15] |

Experimental Protocols

The evaluation of this compound's effect on aqueous humor dynamics involves a range of in vitro, ex vivo, and in vivo experimental protocols.

In Vitro Trabecular Meshwork Cell Contractility Assay

This assay directly assesses the impact of this compound on the contractile properties of TM cells.

Methodology:

-

Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured on a collagen-coated substrate until a confluent monolayer is formed.

-

Induction of Contraction: A contractile agonist, such as endothelin-1 (ET-1), is added to the culture medium to induce TM cell contraction.[16]

-

Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration before the addition of the contractile agonist.

-

Assessment of Contraction: Cellular contraction can be quantified using several methods:

-

Western Blotting: Analysis of myosin light chain-2 (MLC-2) phosphorylation levels. A reduction in phosphorylation indicates cellular relaxation.[16]

-

Confocal Microscopy: Visualization and quantification of changes in actin stress fibers and focal adhesions using fluorescent staining.[16]

-

Electric Cell-Substrate Impedance Sensing (ECIS): Measurement of changes in the monolayer's electrical resistance as an indicator of cell contractility.[16]

-

Ex Vivo Anterior Segment Perfusion for Outflow Facility Measurement

This protocol provides a direct measurement of aqueous humor outflow facility in an ex vivo setting, closely mimicking physiological conditions.

Methodology:

-

Tissue Preparation: Human or animal donor eyes are dissected to isolate the anterior segment, which is then mounted in a perfusion organ culture system.[17][18]

-

Perfusion Setup: The anterior chamber is perfused with a culture medium at a constant physiological pressure (e.g., 15 mmHg) or flow rate (e.g., 2.5 µL/min).[8][18][19] The system includes a pressure transducer and a flow meter to continuously monitor IOP and flow rate.[20]

-

Baseline Measurement: A stable baseline outflow facility is established by perfusing with the control medium.

-

Drug Perfusion: The perfusion medium is switched to one containing this compound at a specific concentration.

-

Data Acquisition and Analysis: Outflow facility (C) is calculated using the Goldmann equation: C = (Fin - Fu) / (IOP - EVP), where Fin is the infusion rate, Fu is the uveoscleral outflow (often assumed to be negligible in this model), IOP is the intraocular pressure, and EVP is the episcleral venous pressure (assumed to be zero).[20] Changes in outflow facility over time are recorded and compared to baseline and control eyes.

-

Morphological Analysis: Following perfusion, the tissue can be fixed and processed for light and electron microscopy to examine morphological changes in the trabecular meshwork and Schlemm's canal.[8]

In Vivo IOP Measurement in Animal Models

This protocol assesses the IOP-lowering effect and duration of action of topically administered this compound in living animals.

Methodology:

-

Animal Selection: Normotensive or hypertensive animal models (e.g., Dutch Belted rabbits, Formosan Rock monkeys, or steroid-induced ocular hypertensive mice) are used.[9][10]

-

Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal using a tonometer.

-

Drug Administration: A single drop of this compound ophthalmic solution at a specific concentration is administered topically to one eye, while the contralateral eye receives a vehicle control.

-

Post-Dose IOP Measurement: IOP is measured in both eyes at multiple time points following drug administration (e.g., 1, 2, 4, 8, and 24 hours).[9]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the two eyes is also determined to assess the drug's effect.

-

Tolerability Assessment: Ocular tolerability is evaluated by observing for any adverse effects, such as conjunctival hyperemia.[9]

Conclusion

This compound is a promising ROCK inhibitor that effectively lowers intraocular pressure by targeting the conventional outflow pathway. Its mechanism of action, centered on the relaxation of the trabecular meshwork and Schlemm's canal cells, has been well-characterized through a variety of in vitro, ex vivo, and in vivo studies. The quantitative data from these studies consistently demonstrate a significant and dose-dependent reduction in IOP. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel therapies for glaucoma.

References

- 1. mdpi.com [mdpi.com]

- 2. aboonline.org.br [aboonline.org.br]

- 3. researchgate.net [researchgate.net]

- 4. rhopressa.myalcon.com [rhopressa.myalcon.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intraocular pressure-lowering effects of ripasudil in uveitic glaucoma, exfoliation glaucoma, and steroid-induced glaucoma patients: ROCK-S, a multicentre historical cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Outflow facility studies in the perfused human ocular anterior segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human Anterior Segment Perfusion Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of increasing outflow facility by rho-kinase inhibition with Y-27632 in bovine eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

Verosudil: A Technical Guide to Investigating Ocular Hypertension Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Verosudil (AR-12286), a potent Rho kinase (ROCK) inhibitor, and its application in the investigation of ocular hypertension pathophysiology. This compound's targeted mechanism of action on the conventional aqueous humor outflow pathway makes it a valuable tool for elucidating the cellular and molecular processes underlying elevated intraocular pressure (IOP), a primary risk factor for glaucoma.

Core Mechanism of Action: Targeting the Trabecular Meshwork

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The Rho/ROCK signaling pathway is a critical regulator of cellular processes within the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.[2][3][4][5] In glaucomatous eyes, increased ROCK activity in the TM is believed to contribute to elevated IOP by increasing the stiffness and contractility of TM cells, leading to a reduction in the effective filtration area for aqueous humor.[3][4]

This compound counteracts these pathological changes by inhibiting ROCK, which leads to:

-

Relaxation of TM cells: By reducing the phosphorylation of myosin light chain, this compound causes disassembly of actin stress fibers and focal adhesions in TM cells.[1][2][3] This cellular relaxation increases the permeability of the TM.

-

Increased Aqueous Humor Outflow: The relaxation of the TM and expansion of the juxtacanalicular tissue (JCT) region enhances the facility of aqueous humor outflow through the conventional pathway, thereby lowering IOP.[1][2][3][6]

Signaling Pathway Diagram

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Effects

Preclinical studies have demonstrated the potent IOP-lowering effects of this compound. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 / Ki | Cell Type | Effect | Reference |

| ROCK1 | Ki: 2 nM | N/A | Enzymatic Inhibition | [1] |

| ROCK2 | Ki: 2 nM | N/A | Enzymatic Inhibition | [1] |

| Actin Stress Fibers | IC50: 924 nM | Porcine Trabecular Meshwork (PTM) | Disruption | [1] |

| Focal Adhesions | IC50: 818 nM | Human Trabecular Meshwork (HTM) | Reduction | [1] |

Table 2: In Vivo IOP Reduction with this compound

| Animal Model | Drug Concentration/Dose | Treatment Duration | IOP Reduction | Reference |

| Dutch Rabbits | 30 µL eye drops | Once daily for 3 days | Significant reduction | [1] |

| Formosan Rock Monkeys | 30 µL eye drops | Once daily for 3 days | Significant reduction | [1] |

| Dexamethasone-induced Ocular Hypertensive Mice | 10 µL eye drops | Twice daily for 5 weeks | Reversed IOP increase | [1][7] |

Table 3: Effects of this compound on Aqueous Humor Dynamics in a Steroid-Induced Ocular Hypertension Mouse Model

| Parameter | DEX Group (Week 5) | DEX + AR-12286 Group (Week 5) | p-value | Reference |

| IOP (mmHg) | 20.9 ± 0.4 | 16.6 ± 0.5 | < 0.001 | [7] |

| Change in IOP after 1 day of treatment (mmHg) | N/A | -2.3 (approx.) | < 0.01 | [7] |

Experimental Protocols for Investigating Ocular Hypertension

The following provides a detailed methodology for a commonly used animal model to study the effects of this compound on ocular hypertension.

Dexamethasone-Induced Ocular Hypertension Mouse Model

This model is valuable for studying steroid-induced glaucoma, a common form of secondary open-angle glaucoma.

Objective: To induce ocular hypertension in mice and evaluate the efficacy of this compound in lowering IOP and reversing pathological changes in the trabecular meshwork.

Materials:

-

C57BL/6 mice (6 weeks old)

-

Dexamethasone (DEX) solution

-

This compound (AR-12286) ophthalmic solution (e.g., 10 µL)

-

Tonometer for measuring mouse IOP (e.g., TonoLab)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Fluorescent tracer for outflow pathway visualization

-

Electron microscopy reagents

Experimental Workflow Diagram:

Caption: Experimental workflow for the dexamethasone-induced ocular hypertension mouse model.

Procedure:

-

Animal Acclimatization and Baseline Measurements: Acclimatize C57BL/6 mice to the laboratory conditions for at least one week. Measure baseline IOP in both eyes of all mice under light anesthesia.

-

Induction of Ocular Hypertension:

-

Randomly assign mice to different experimental groups (e.g., Saline control, DEX, DEX + this compound, DEX-discontinuation).

-

Topically administer a dexamethasone solution to one eye of the mice in the DEX-related groups twice daily for four weeks. The contralateral eye can serve as a control. Administer saline to the control group.

-

Monitor IOP weekly in all groups to confirm the development of ocular hypertension in the DEX-treated mice.

-

-

Treatment Phase:

-

At week 5, begin the treatment phase.

-

The DEX group continues to receive dexamethasone.

-

The DEX + this compound group receives both dexamethasone and this compound eye drops (e.g., 10 µL, twice daily).

-

The DEX-discontinuation group ceases all treatments.

-

Monitor IOP every other day for one week.

-

-

Aqueous Humor Outflow Pathway Analysis:

-

At the end of the treatment period, inject a fluorescent tracer into the anterior chamber of the eyes to visualize the aqueous humor outflow pattern.

-

Euthanize the mice and enucleate the eyes.

-

Image the trabecular meshwork to determine the effective filtration area (EFA).

-

-

Histological Analysis:

-

Process the enucleated eyes for electron microscopy to examine the ultrastructural changes in the trabecular meshwork, including the juxtacanalicular tissue and Schlemm's canal.

-

-

Data Analysis:

-

Statistically analyze the IOP data, EFA measurements, and morphological changes between the different experimental groups.

-

Conclusion

This compound is a powerful pharmacological tool for investigating the pathophysiology of ocular hypertension. Its specific mechanism of action on the Rho/ROCK pathway allows for targeted studies of the trabecular meshwork's role in regulating aqueous humor outflow. The experimental models and protocols outlined in this guide provide a framework for researchers to further explore the cellular and molecular basis of glaucoma and to evaluate the therapeutic potential of novel IOP-lowering agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho Kinase Inhibitors for Glaucoma | Glaucoma Physician [glaucomaphysician.net]

- 4. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.bmctoday.net [assets.bmctoday.net]

- 6. Effect of a fixed combination of ripasudil and brimonidine on aqueous humor dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes: Verosudil for Primary Human Trabecular Meshwork Cell Research

Introduction

Verosudil (AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It demonstrates equivalent high-affinity inhibition for both ROCK1 and ROCK2 isoforms.[1] In the context of glaucoma research, elevated intraocular pressure (IOP) is a primary risk factor, often caused by increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[3][4] The contractility and stiffness of trabecular meshwork cells, regulated by the Rho/ROCK signaling pathway, are critical determinants of this resistance.[2][5] this compound lowers IOP by targeting this pathway, inducing relaxation of the TM cells, which in turn increases the outflow of aqueous humor.[1][2]

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of ROCK1 and ROCK2.[1] This inhibition prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to the disassembly of actin stress fibers and a reduction in focal adhesions.[1][2] These cytoskeletal changes reduce the contractile tone and stiffness of human trabecular meshwork (HTM) cells.[4] The resulting relaxation of the TM tissue expands the intercellular spaces, facilitating easier passage of aqueous humor and thereby lowering IOP.[4][6] This targeted action on the diseased outflow pathway makes this compound a valuable tool for studying glaucoma pathophysiology and developing novel therapeutic strategies.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity and cellular efficacy of this compound.

Table 1: this compound Kinase Inhibitory Activity

| Target Kinase | Kᵢ (nM) |

|---|---|

| ROCK1 | 2 |

| ROCK2 | 2 |

| MRCKA | 28 |

| PKA | 69 |

| CAM2A | 5855 |

| PKCT | 9322 |

Data sourced from MedChemExpress.[1]

Table 2: this compound Cellular Efficacy (IC₅₀)

| Cell Type | Assay | IC₅₀ (nM) |

|---|---|---|

| Porcine Trabecular Meshwork (PTM) Cells | Actin Stress Fiber Disruption | 924 |

| Immortalized Human Trabecular Meshwork (HTM) Cells | Focal Adhesion Disruption | 818 |

Data sourced from MedChemExpress.[1]

Signaling Pathways & Workflows

Caption: this compound inhibits ROCK, preventing cell contraction.

Caption: Workflow for analyzing this compound's effects on HTM cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (HTM) Cells

This protocol outlines the steps for establishing primary HTM cell cultures from human donor corneoscleral rims, adapted from established methods.[7][8]

-

Materials:

-

Donor corneoscleral rings (obtained from an eye bank following Declaration of Helsinki guidelines)[8]

-

Trabecular Meshwork Cell Medium (TMCM)

-

Collagenase Type IV (10 mg/mL)

-

0.05% Trypsin/0.5 mM EDTA

-

Phosphate-Buffered Saline (PBS)

-

Sterile dissection tools, culture flasks, and plates

-

-

Procedure:

-

Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral ring.[8]

-

Digest the isolated tissue with collagenase in TMCM for 30 minutes at 37°C, followed by 30 minutes of stirring at room temperature to create a cell suspension.[8]

-

Centrifuge the cell suspension at 1500 x g for 5 minutes. Resuspend the cell pellet in fresh TMCM.[8]

-

Seed the cells into a 24-well plate and incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

Replace the culture medium every 3-4 days.

-

When cells reach 80-90% confluence, subculture them using Trypsin/EDTA. Experiments should be conducted on cells between passages 3 and 7.[8][9]

-

Protocol 2: Analysis of Actin Cytoskeleton and Focal Adhesions

This protocol details the method for visualizing the effect of this compound on F-actin stress fibers and focal adhesions in HTM cells.

-

Materials:

-

Primary HTM cells cultured on glass coverslips or 96-well plates

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-paxillin for focal adhesions)[7]

-

Fluorescently-conjugated secondary antibody

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 555)[9]

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

-

Procedure:

-

Seed HTM cells onto glass coverslips or imaging plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.001-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[1]

-

After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.[9]

-

Wash with PBS and permeabilize with 0.2% Triton X-100 for 15 minutes.[9]

-

Wash and block for 1 hour at room temperature.

-

For Focal Adhesions: Incubate with anti-paxillin primary antibody overnight at 4°C. Wash, then incubate with a fluorescent secondary antibody for 1 hour.[7]

-

For Actin Staining: Incubate with fluorescently-conjugated Phalloidin for 1 hour at room temperature to label F-actin.[9]

-

Counterstain nuclei with DAPI for 10 minutes.[9]

-

Wash and mount the coverslips or image the plates using confocal microscopy.

-

Analyze images to quantify changes in actin stress fiber length and number of focal adhesions.[1]

-

Protocol 3: HTM Cell Contractility Assay

This protocol measures the effect of this compound on the contractile function of HTM cells embedded in a 3D collagen matrix.

-

Materials:

-

Primary HTM cells

-

Type I Collagen solution

-

Reconstitution buffer (e.g., 10x PBS)

-

TMCM

-

Sterile, non-adherent 24-well plates

-

TGF-β2 (optional, to induce a pro-fibrotic, contractile state)[7]

-

-

Procedure:

-

Prepare a collagen gel solution on ice by mixing Type I Collagen, reconstitution buffer, and a suspension of HTM cells in TMCM. A final cell density of ~2.5 x 10⁵ cells/mL is recommended.

-

Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip to allow for free-floating contraction.

-

Add TMCM containing this compound at desired concentrations (and/or TGF-β2) to each well.[7]

-

Incubate the plate and acquire images of the gels at regular intervals (e.g., 0, 24, 48 hours).

-

Measure the surface area of each gel using image analysis software (e.g., ImageJ).

-

Calculate the percentage of gel contraction relative to the initial area. A decrease in contraction indicates a relaxing effect of this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rhopressa.myalcon.com [rhopressa.myalcon.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tvst.arvojournals.org [tvst.arvojournals.org]

Application Notes and Protocols for In Vivo Administration of Verosudil in a Mouse Model of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP). Verosudil (AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibitors represent a novel class of ocular hypotensive agents that primarily act by increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] this compound has demonstrated efficacy in reducing IOP in preclinical models of glaucoma.[2] Beyond its IOP-lowering effects, ROCK inhibitors are also being investigated for their potential neuroprotective properties, aiming to directly protect RGCs from glaucomatous damage.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a mouse model of steroid-induced glaucoma, a common preclinical model for studying elevated IOP. Additionally, protocols for assessing the neuroprotective effects of ROCK inhibitors on RGCs are included, with comparative data from the related ROCK inhibitor, Ripasudil.

Mechanism of Action: this compound in Glaucoma

This compound is a selective inhibitor of both ROCK1 and ROCK2 isoforms.[1] In the context of glaucoma, the inhibition of ROCK in the trabecular meshwork (TM) cells leads to a cascade of events that ultimately enhances aqueous humor outflow and reduces IOP. The primary mechanism involves the relaxation of TM cells and the disassembly of actin stress fibers, which reduces the stiffness of the TM tissue and decreases outflow resistance.[5][6]

Furthermore, ROCK inhibitors have been shown to have potential neuroprotective effects that are independent of IOP reduction. These effects may involve promoting RGC survival and axon regeneration.[3][4][7]

Signaling Pathway of this compound in the Trabecular Meshwork

Caption: Signaling pathway of this compound in the trabecular meshwork.

Quantitative Data

This compound (AR-12286) in a Steroid-Induced Ocular Hypertension Mouse Model

The following tables summarize the quantitative effects of topical this compound (0.25%) administration in a dexamethasone (DEX)-induced ocular hypertension mouse model.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in SIOH Mice [2][8]

| Treatment Group | Baseline IOP (mmHg) | IOP after 4 Weeks DEX (mmHg) | IOP after 1 Week this compound (Week 5) (mmHg) |

| Saline | 14.1 ± 0.3 | 14.8 ± 0.2 | 14.8 ± 0.2 |

| DEX | 14.2 ± 0.3 | 20.9 ± 0.4 | 20.9 ± 0.4 |

| DEX + this compound | 14.2 ± 0.3 | 20.9 ± 0.4 | 16.6 ± 0.5 |

| DEX Discontinuation | 14.2 ± 0.3 | 20.9 ± 0.4 | 18.5 ± 0.6 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Trabecular Meshwork (TM) Effective Filtration Length (PEFL) in SIOH Mice [8]

| Treatment Group | TM PEFL (%) |

| Saline | 70.44 ± 5.15 |

| DEX | 48.00 (approx.) |

| DEX + this compound | 70.00 (approx.) |

| DEX Discontinuation | 76.00 (approx.) |

Data are presented as mean ± SEM.

Table 3: Effect of this compound on Juxtacanalicular Tissue (JCT) Thickness in SIOH Mice [2]

| Treatment Group | JCT Thickness in High-Tracer Regions (µm) | JCT Thickness in Low-Tracer Regions (µm) |

| Saline | 3.00 ± 0.10 | 2.22 ± 0.14 |

| DEX | 2.03 ± 0.11 | 1.82 ± 0.08 |

| DEX + this compound | 3.19 ± 0.15 | 2.51 ± 0.16 |

Data are presented as mean ± SEM.

Comparative Data: Ripasudil in a Mouse Model of Normal Tension Glaucoma

The following table provides data on the neuroprotective effects of the ROCK inhibitor Ripasudil on retinal ganglion cells in a mouse model of normal tension glaucoma (EAAC1 knockout mice). This data is provided for comparative purposes, as specific RGC survival data for this compound was not available in the reviewed literature.

Table 4: Neuroprotective Effect of Ripasudil on Retinal Ganglion Cell Complex (GCC) Thickness [3]

| Treatment Group (at 12 weeks) | GCC Thickness (µm) |

| Wild Type | ~42 |

| EAAC1 KO (Control) | ~35 |

| EAAC1 KO + 0.4% Ripasudil | ~41 |

| EAAC1 KO + 2% Ripasudil | ~41 |

Data are approximated from graphical representations in the source and presented as mean.

Experimental Protocols

Experimental Workflow

Caption: Overview of the experimental workflow.

Protocol 1: Induction of Steroid-Induced Ocular Hypertension (SIOH) in Mice

This protocol is based on the methodology described by Ren et al., 2023.[2][8]

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

0.1% Dexamethasone (DEX) ophthalmic solution

-

Saline solution (vehicle control)

-

Micropipette

Procedure:

-

Randomly divide mice into experimental groups (e.g., Saline control, DEX, DEX + this compound).

-

Instill one 10µL drop of 0.1% DEX ophthalmic solution into both eyes of the mice in the DEX and DEX + this compound groups.

-

Instill one 10µL drop of saline solution into both eyes of the mice in the Saline control group.

-

Repeat the instillation twice daily for 4-5 weeks to induce a stable elevation in IOP.

-

Monitor IOP weekly to confirm the development of ocular hypertension.

Protocol 2: Topical Administration of this compound

Materials:

-

This compound (AR-12286)

-

Vehicle solution (e.g., saline)

-

Micropipette

Procedure:

-

Prepare a 0.25% solution of this compound in the appropriate vehicle.

-

Following the induction of ocular hypertension, begin topical administration of this compound.

-

For the DEX + this compound group, instill one 10µL drop of 0.25% this compound solution into both eyes twice daily.[1]

-

Continue the twice-daily administration of DEX to this group to maintain the steroid-induced challenge.

-

For the control and DEX-only groups, continue with their respective treatments.

-

The treatment duration can vary, but a one-week period has been shown to be effective in reversing steroid-induced changes.[2]

Protocol 3: Measurement of Intraocular Pressure (IOP)

Materials:

-

Tonometer (e.g., TonoLab)

-

General anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

-

Anesthetize the mouse using the chosen method.

-

Place the mouse in a stable position to allow for accurate measurement.

-

Apply a drop of topical anesthetic to the cornea.

-

Gently hold the eyelids open and position the tonometer probe perpendicular to the central cornea.

-

Obtain multiple readings per eye and calculate the average to ensure accuracy.

-

Perform IOP measurements at consistent times of the day to minimize diurnal variations.

Protocol 4: Assessment of Aqueous Humor Outflow (Effective Filtration Area)

This protocol involves the injection of a fluorescent tracer to visualize the outflow pathways.

Materials:

-

Fluorescent tracer (e.g., fluorescent microbeads)

-

Microsyringe

-

Surgical microscope

-

Confocal microscope

Procedure:

-

At the end of the treatment period, anesthetize the mouse.

-

Under a surgical microscope, inject the fluorescent tracer into the anterior chamber of one eye.

-

Allow the tracer to circulate and distribute through the aqueous humor outflow pathways.

-

After a set period, euthanize the mouse and enucleate the eye.

-

Fix, section, and prepare the eye tissue for confocal microscopy.

-

Capture images of the trabecular meshwork region.

-

Quantify the percent effective filtration length (PEFL) by measuring the length of the TM with tracer deposition relative to the total length of the TM.

Protocol 5: Quantification of Retinal Ganglion Cell (RGC) Survival

This protocol is a general method for assessing RGC survival and can be adapted for use with this compound treatment.

Materials:

-

Antibodies against RGC markers (e.g., Brn3a, RBPMS)

-

Fluorescent secondary antibodies

-

Microscope with fluorescence imaging capabilities

-

Image analysis software

Procedure:

-

Fix the eyes in 4% paraformaldehyde.

-

Dissect the retinas and prepare them as whole mounts.

-

Perform immunohistochemistry using primary antibodies against RGC markers.

-

Apply fluorescently labeled secondary antibodies.

-

Mount the retinas on slides.

-

Capture images from standardized fields of view across each retina.

-

Use image analysis software to count the number of labeled RGCs.

-

Compare the RGC density between the different treatment groups.

Conclusion

This compound has demonstrated significant efficacy in a mouse model of steroid-induced glaucoma by reducing IOP, increasing the effective filtration area of the trabecular meshwork, and reversing pathological morphological changes in the juxtacanalicular tissue.[2][8] The provided protocols offer a framework for researchers to investigate the in vivo effects of this compound. While direct evidence for this compound's neuroprotective effects on RGCs in this model is pending, data from other ROCK inhibitors like Ripasudil suggest a promising avenue for further investigation into the dual therapeutic potential of this compound in not only lowering IOP but also preserving retinal neurons in glaucoma.[3][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy [ouci.dntb.gov.ua]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Verosudil Treatment in Human Trabecular Meshwork (HTM) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verosudil, also known as Ripasudil (K-115), is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell adhesion, and morphology in various cell types, including human trabecular meshwork (HTM) cells.[4][5][6] In the context of glaucoma, the trabecular meshwork's contractility, which is influenced by actin stress fibers, contributes to aqueous humor outflow resistance and, consequently, intraocular pressure (IOP).[7][8][9] this compound induces the disassembly of actin stress fibers in HTM cells, leading to cell relaxation and an increase in aqueous humor outflow, thereby reducing IOP.[1][2][5] These application notes provide detailed protocols for the treatment of HTM cells with this compound to study the disruption of actin stress fibers, along with quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (Ripasudil) on actin stress fiber disruption and related cellular changes in HTM cells.

Table 1: this compound (Ripasudil) Concentration and Treatment Duration for Actin Stress Fiber Disruption in HTM Cells

| Concentration (µmol/L) | Treatment Duration | Observed Effect on Actin Stress Fibers | Cell Type | Reference |

| 1, 10 | 30 and 60 minutes | Loss of actin bundles | Monkey TM Cells | [1] |

| 1, 10, 100 | 60 minutes | Reduction in F-actin distribution and fluorescence intensity | Infected hTM Cells | [4][10] |

| 0.001-100 | 6 hours | Dose-dependent reduction in the length of actin stress fibers | Porcine TM Cells | [11] |

| Not Specified | 1 hour | Transient disruption of actin bundles | Human TM Cells | [12] |

Table 2: Quantitative Analysis of this compound (Ripasudil) Effects on HTM Cells

| Parameter | This compound (Ripasudil) Concentration (µmol/L) | Treatment Duration | Result | Reference |

| IC50 for Actin Stress Fiber Disruption | Not Specified | Not Specified | 818 nM | [11] |

| F-actin Fluorescence Intensity Reduction | 1 | 60 minutes | Reduced from 130.6 ± 6.6 to 94.8 ± 13.6 | [4][10] |

| F-actin Fluorescence Intensity Reduction | 10 | 60 minutes | Reduced from 130.6 ± 6.6 to 96.45 ± 9.3 | [4][10] |

| F-actin Fluorescence Intensity Reduction | 100 | 60 minutes | Reduced from 130.6 ± 6.6 to 101.7 ± 12.11 | [4][10] |

| F-actin Expression | 100 | 60 minutes | Significantly reduced expression | [4] |

| Cell Morphology | 1, 10, 100 | 60 minutes | Retraction and rounding of cell bodies | [1][4][13] |

| Recovery of Actin Bundles | 1, 10 | 2 hours post-removal | Recovery of normal morphology and actin bundles observed | [1][12] |

Experimental Protocols

Protocol 1: In Vitro Treatment of HTM Cells with this compound for Actin Stress Fiber Analysis

Objective: To induce and observe the disruption of actin stress fibers in cultured HTM cells following treatment with this compound.

Materials:

-

Primary or immortalized Human Trabecular Meshwork (HTM) cells

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound hydrochloride hydrate (Ripasudil)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture HTM cells in appropriate flasks or plates until they reach 70-80% confluency.

-

For imaging experiments, seed cells onto glass coverslips in 12- or 24-well plates and allow them to adhere and spread for at least 24 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the cells for the desired treatment duration (e.g., 30 minutes, 60 minutes, 6 hours).

-

-

Fixation and Permeabilization:

-

After incubation, aspirate the treatment medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's instructions) to stain F-actin.

-

Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the cell nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton (phalloidin stain) and nuclei (DAPI stain).

-

-

Data Analysis:

-

Qualitatively assess changes in cell morphology and the organization of actin stress fibers.

-

Quantitatively analyze the fluorescence intensity of F-actin or the length and number of stress fibers per cell using image analysis software (e.g., ImageJ).

-

Visualizations

Caption: this compound's mechanism of action in HTM cells.

Caption: Experimental workflow for analyzing actin stress fiber disruption.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on ripasudil for the treatment of glaucoma and ocular hypertension [unige.iris.cineca.it]

- 4. Ripasudil as a Potential Therapeutic Agent in Treating Secondary Glaucoma in HTLV-1-Uveitis: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bjo.bmj.com [bjo.bmj.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Verosudil in 3D Organoid Models of the Eye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) retinal organoids derived from human pluripotent stem cells (hPSCs) are revolutionizing the study of retinal development, disease modeling, and the screening of novel therapeutic compounds.[1][2][3][4] These organoids recapitulate the complex layered architecture and cellular diversity of the native retina, offering a physiologically relevant in vitro system.[3][5] Verosudil (AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[7] Dysregulation of this pathway has been implicated in several ocular diseases, including glaucoma and retinal neurodegenerations. This document provides detailed application notes and protocols for the utilization of this compound in 3D eye organoid models to investigate its therapeutic potential.

Mechanism of Action of this compound (ROCK Inhibition)

This compound is a highly selective inhibitor of both ROCK1 and ROCK2 isoforms. The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork, which controls the outflow of aqueous humor and, consequently, intraocular pressure (IOP). In the context of retinal health, ROCK inhibitors have demonstrated neuroprotective effects on retinal ganglion cells (RGCs) and have been shown to promote cell survival.[6][8][9] The inhibition of ROCK by this compound is expected to modulate the actin cytoskeleton, reduce cellular stress, and inhibit apoptotic pathways in retinal cells within the 3D organoid structure.

Potential Applications in 3D Eye Organoid Models

-